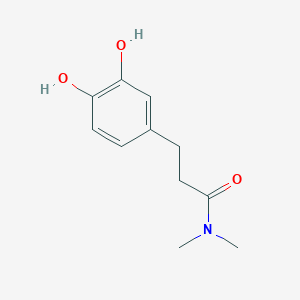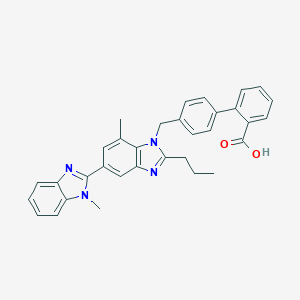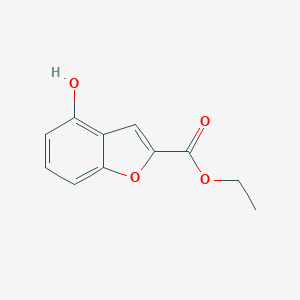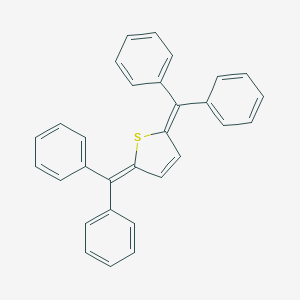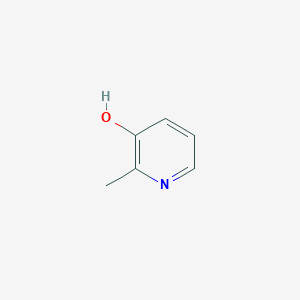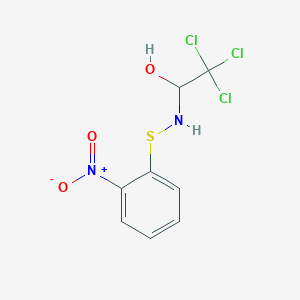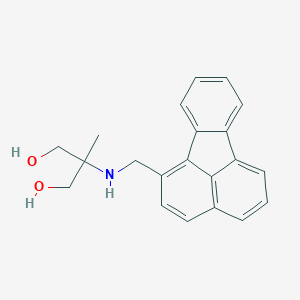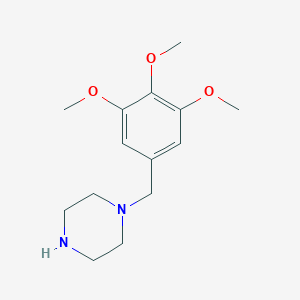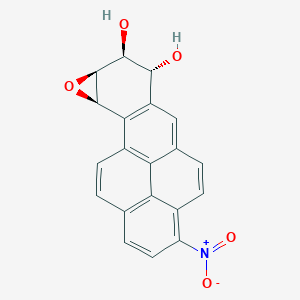
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. CP-31398 is a derivative of the anthracene carboxamide family and has shown promising results in preclinical studies as a potential anti-cancer agent.
Mecanismo De Acción
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to stabilize the tumor suppressor protein p53, which is mutated in over 50% of all human cancers. Stabilization of p53 leads to increased cell cycle arrest and apoptosis, ultimately resulting in the inhibition of cancer cell growth. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to inhibit the activity of the oncogene MDM2, which is responsible for the degradation of p53.
Efectos Bioquímicos Y Fisiológicos
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been shown to have a number of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis, the inhibition of cancer cell growth, and the sensitization of cancer cells to chemotherapy and radiation therapy. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its ability to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. However, one limitation of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of potential future directions for research on N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide, including:
1. Further preclinical studies to determine the efficacy and safety of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in animal models of cancer.
2. Development of new formulations of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide to improve its solubility and bioavailability.
3. Clinical trials to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients.
4. Studies to determine the potential neuroprotective effects of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human neurodegenerative diseases.
5. Investigation of the potential use of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in combination with other cancer therapies, such as immunotherapy.
In conclusion, N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide is a promising small molecule with potential therapeutic applications in cancer treatment. Its ability to stabilize the tumor suppressor protein p53 and sensitize cancer cells to chemotherapy and radiation therapy make it a potential adjuvant therapy for cancer treatment. Further research is needed to determine the safety and efficacy of N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide in human cancer patients and to investigate its potential use in other diseases.
Métodos De Síntesis
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can be synthesized using a variety of methods, including the reaction of 9,10-anthracenedione with 3-aminopropylamine and the subsequent reaction of the resulting product with 3-aminopropylamine. The compound can also be synthesized using a one-pot reaction of 9,10-anthracenedione, ethylenediamine, and ammonium acetate.
Aplicaciones Científicas De Investigación
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Número CAS |
152718-88-2 |
|---|---|
Nombre del producto |
N-(3-((3-Aminopropyl)amino)propyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide |
Fórmula molecular |
C21H23N3O3 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C21H23N3O3/c22-9-3-10-23-11-4-12-24-21(27)14-7-8-17-18(13-14)20(26)16-6-2-1-5-15(16)19(17)25/h1-2,5-8,13,23H,3-4,9-12,22H2,(H,24,27) |
Clave InChI |
MMRJULNJIIYMOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCCCNCCCN |
Otros números CAS |
152718-88-2 |
Sinónimos |
N-[3-(3-aminopropylamino)propyl]-9,10-dioxo-anthracene-2-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



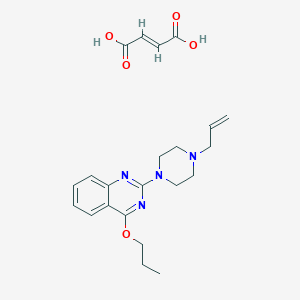
![[4-(4-methoxyphenyl)-2-oxo-1-(pyrrolidin-2-ylmethyl)-6-(trifluoromethyl)-4,5-dihydro-3H-1-benzazepin-3-yl] acetate](/img/structure/B140895.png)
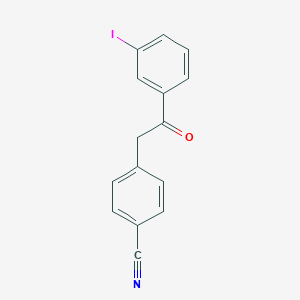
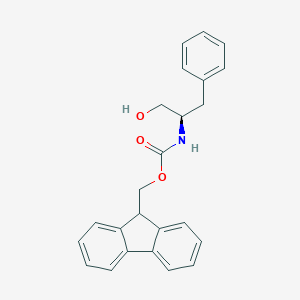
![1-[(2,4,6-Trimethoxyphenyl)methyl]piperazine](/img/structure/B140898.png)
